(E)-3-O-Methyl Entacapone
CAS No.: 857629-78-8
Cat. No.: VC21348386
Molecular Formula: C15H17N3O5
Molecular Weight: 319.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 857629-78-8 |
---|---|
Molecular Formula | C15H17N3O5 |
Molecular Weight | 319.31 g/mol |
IUPAC Name | (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide |
Standard InChI | InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6+ |
Standard InChI Key | MAZRYCCTAIVEQP-IZZDOVSWSA-N |
Isomeric SMILES | CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N |
SMILES | CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N |
Canonical SMILES | CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N |
Appearance | Solid Powder |
Chemical Identity and Properties
(E)-3-O-Methyl Entacapone, also known by its systematic IUPAC name (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, is a derivative of entacapone with distinctive structural modifications . The compound is identified by the CAS registry number 857629-78-8 . It maintains the core structure of entacapone but features an additional methoxy group at the 3-position.
The chemical and physical properties of (E)-3-O-Methyl Entacapone are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₇N₃O₅ |
Molecular Weight | 319.31300 g/mol |
CAS Number | 857629-78-8 |
Exact Mass | 319.11700 |
Polar Surface Area (PSA) | 119.38000 |
LogP | 2.60758 |
Physical State | Solid |
Solubility | Limited water solubility |
The compound possesses several functional groups including a nitrile group, amide functionality, a nitro group, and hydroxyl and methoxy substituents on the aromatic ring . These structural features contribute to its chemical reactivity and biological interactions.
Relationship to Entacapone
(E)-3-O-Methyl Entacapone is structurally related to entacapone (CAS: 130929-57-6), differing primarily in the methylation of one hydroxyl group . Entacapone itself is a clinically significant COMT inhibitor used as an adjunct therapy in Parkinson's disease treatment .
Entacapone functions as a selective and reversible inhibitor of COMT, an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catecholamines, leading to their inactivation . When administered alongside levodopa/carbidopa therapy, entacapone blocks COMT methylation and subsequent degradation of plasma levodopa, thereby prolonging its therapeutic effect .
The structural relationship between entacapone and (E)-3-O-Methyl Entacapone is particularly significant from a medicinal chemistry perspective. The methoxy modification in (E)-3-O-Methyl Entacapone alters the compound's interaction with the COMT enzyme and affects its pharmacological profile compared to the parent compound entacapone .
Synthetic Applications and Chemistry
One of the most important applications of (E)-3-O-Methyl Entacapone is its role as a precursor in the synthesis of entacapone. The synthetic route from (E)-3-O-Methyl Entacapone to entacapone involves a demethylation reaction that can be catalyzed by aluminum trichloride .
The synthetic pathway documented in the literature demonstrates a high-yield conversion:
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(E)-3-O-Methyl Entacapone (C₁₅H₁₇N₃O₅) is treated with aluminum trichloride (AlCl₃) in dichloromethane at 0-5°C in the presence of triethylamine.
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The reaction mixture is refluxed for 3-4 hours until complete conversion.
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After cooling to 0-5°C, 20% hydrochloric acid solution is added, and the mixture is stirred at room temperature.
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The resulting solid (entacapone) is filtered, washed with water, and dried under reduced pressure.
This process yields entacapone with approximately 98% efficiency, making it an industrially relevant synthetic route . The chemical transformation involves the selective cleavage of the methyl-ether bond, resulting in the formation of the catechol structure characteristic of entacapone.
Research Applications
(E)-3-O-Methyl Entacapone serves several important functions in scientific research:
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